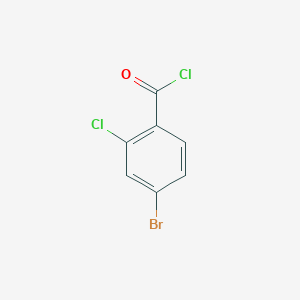

4-Bromo-2-chlorobenzoyl chloride

Overview

Description

4-Bromo-2-chlorobenzoyl chloride is a chemical compound with the molecular weight of 253.91 . It is also known by its IUPAC name, 4-bromo-2-chlorobenzoyl chloride .

Synthesis Analysis

The synthesis of 4-Bromo-2-chlorobenzoyl chloride involves the reaction of 5-bromo-2-chlorobenzoyl chloride with phenetole . The crude product is then recrystallised from the appropriate solvent .Molecular Structure Analysis

The InChI code for 4-Bromo-2-chlorobenzoyl chloride is 1S/C7H3BrCl2O/c8-4-1-2-5 (7 (10)11)6 (9)3-4/h1-3H . This code provides a specific representation of the molecular structure of the compound .Chemical Reactions Analysis

4-Bromo-2-chlorobenzoyl chloride is an acyl chloride and reacts with 2-amino-2-seleno-5,5-dimethyl-1,3,2-dioxaphosphorinane to yield the respective N-acyl selenophosphoramides .Safety and Hazards

4-Bromo-2-chlorobenzoyl chloride is considered hazardous. It causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and it should be handled with protective gloves/clothing/eye protection/face protection .

Mechanism of Action

Target of Action

It’s known that benzoyl chloride compounds often interact with various biological macromolecules, such as proteins and nucleic acids .

Mode of Action

4-Bromo-2-chlorobenzoyl chloride, like other benzoyl chloride compounds, is likely to undergo nucleophilic substitution reactions . In these reactions, a nucleophile (a molecule that donates an electron pair) attacks the benzoyl chloride, leading to the replacement of the chloride group .

Biochemical Pathways

Benzoyl chloride compounds are often used in the synthesis of pharmaceuticals , suggesting they may play a role in various biochemical pathways depending on the specific drug synthesized.

Result of Action

It’s known that benzoyl chloride compounds can react with biological macromolecules, potentially leading to changes in cellular function .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 4-Bromo-2-chlorobenzoyl chloride. For instance, the rate of nucleophilic substitution reactions can be influenced by the pH of the environment .

properties

IUPAC Name |

4-bromo-2-chlorobenzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrCl2O/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHYXATIWDIHXAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Cl)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrCl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-chlorobenzoyl chloride | |

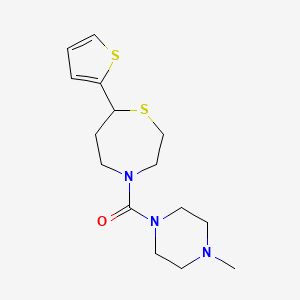

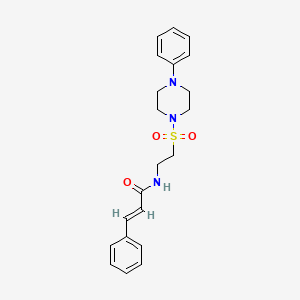

Synthesis routes and methods I

Procedure details

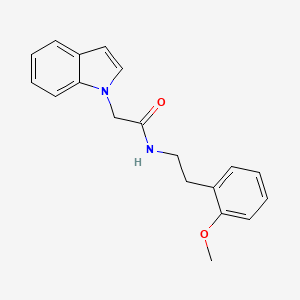

Synthesis routes and methods II

Procedure details

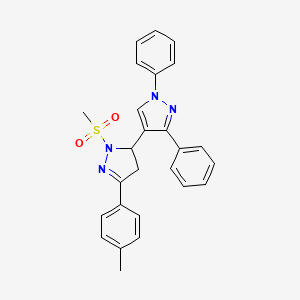

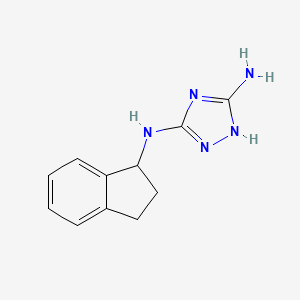

Synthesis routes and methods III

Procedure details

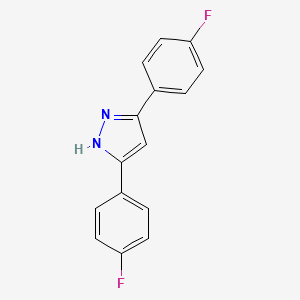

Synthesis routes and methods IV

Procedure details

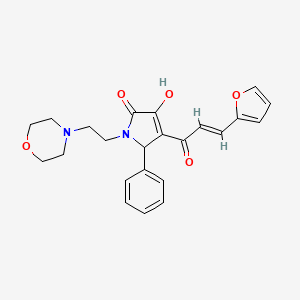

Synthesis routes and methods V

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)benzonitrile](/img/structure/B2457819.png)

amine](/img/structure/B2457820.png)

![[9-(3,4-Dimethylphenyl)sulfonyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl]-phenylmethanone](/img/structure/B2457826.png)

![[(2S)-4-benzylpiperazin-2-yl]methanol dihydrochloride](/img/no-structure.png)